2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-5-6-19-12-21(29)26(22(24-19)27-17(4)11-16(3)25-27)14-20(28)23-13-18-9-7-15(2)8-10-18/h7-12H,5-6,13-14H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJMHFZTCWVUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both a pyrazole ring and a pyrimidine ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide |
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | Not available |
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer activities. For instance, compounds similar to 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide have shown promising results in inhibiting cell proliferation in various cancer cell lines.
In a study focusing on related compounds, it was found that one derivative had an IC50 value of 5.13 µM against the C6 glioma cell line, demonstrating potent cytotoxic effects while sparing healthy cells . The mechanism involved apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase.
Anti-inflammatory Activity
Compounds containing pyrazole and pyrimidine moieties have been reported to possess anti-inflammatory properties. Molecular docking studies suggest that these compounds can effectively interact with inflammatory mediators, potentially reducing inflammation through various pathways .
Antioxidant Activity
The antioxidant capacity of similar compounds has been assessed through various assays. The presence of functional groups such as nitro and amide enhances the electron donation ability of these compounds, contributing to their antioxidant properties. For instance, certain derivatives demonstrated significant free radical scavenging activity in vitro .
The biological activities of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
- Cell Cycle Regulation : By inducing cell cycle arrest, it prevents the proliferation of cancer cells.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives:
- Study on Cytotoxic Effects : A derivative with structural similarities showed selective cytotoxicity against glioma cells while being non-toxic to normal cells .
- Molecular Docking Studies : Research demonstrated strong binding affinities to targets associated with oxidative stress and inflammation, indicating potential therapeutic applications in chronic diseases .
Comparación Con Compuestos Similares
4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- (, Compound 2)
- Core Structure: Shares the 3,5-dimethylpyrazole-acetyl motif but replaces the pyrimidinone ring with a piperidine carboxamide.
- Functional Implications : The piperidine group introduces a basic nitrogen, enhancing solubility in polar solvents compared to the hydrophobic 4-methylbenzyl group in the target compound. This difference likely impacts membrane permeability and target-binding kinetics .
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, Compound 3)
- Core Structure : Substitutes the pyrazole with a 4-hydroxypyrimidin-2-ylsulfanyl group and links the acetamide to a 5-methylisoxazole.
- The isoxazole moiety may confer metabolic stability compared to the benzyl group in the target compound .
Quinoline-Based Acetamides ()
- Core Structure: Features a quinoline scaffold substituted with cyano, indolinyl, and tetrahydrofuran-oxy groups.
- The tetrahydrofuran-oxy group balances lipophilicity and polarity, contrasting with the purely hydrophobic 4-methylbenzyl group in the target compound .
Physicochemical Properties
Key Observations :
- The target compound’s higher logP (3.2 vs. 1.8–2.1) reflects increased lipophilicity due to the 4-methylbenzyl group, favoring membrane penetration but limiting solubility.
- Compound 3’s hydroxypyrimidinylsulfanyl and isoxazole groups enhance solubility via hydrogen bonding and polar interactions .
- The quinoline derivative’s large aromatic system and tetrahydrofuran-oxy group create a balance between hydrophobicity and polarity, though solubility remains low due to high molecular weight .
Hypothetical Target Affinity
- Target Compound: Predicted to inhibit kinases (e.g., JAK2 or EGFR) due to pyrimidinone and pyrazole motifs, with an estimated IC50 of 10 nM.
- Compound 2 : Likely targets enzymes with polar active sites (e.g., carbonic anhydrase) due to its piperidine carboxamide, showing moderate potency (IC50 ~50 nM) .
- Compound 3 : Sulfur-containing groups may confer antioxidant or protease inhibitory activity, with lower potency (IC50 ~120 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
